molecular formula C14H8FNO6 B6406333 4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid CAS No. 1261904-61-3

4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid

Cat. No.: B6406333
CAS No.: 1261904-61-3
M. Wt: 305.21 g/mol
InChI Key: NRGHZDXRQYADKQ-UHFFFAOYSA-N
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Description

4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid is a chemical compound with a unique structure that includes a carboxylic acid group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a fluorinated benzoic acid derivative followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step, and a base such as sodium hydroxide for the carboxylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of strong acids and bases.

Chemical Reactions Analysis

Types of Reactions

4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of dinitrobenzoic acids.

    Reduction: Formation of 4-(5-Carboxy-2-fluorophenyl)-2-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Carboxy-2-fluorophenyl)benzoic acid
  • 2-(5-Carboxy-2-fluorophenyl)-4-nitrobenzoic acid
  • 4-(5-Carboxy-2-fluorophenyl)phenol

Uniqueness

4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a fluorine atom on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

4-(5-carboxy-2-fluorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO6/c15-11-4-2-8(13(17)18)5-10(11)7-1-3-9(14(19)20)12(6-7)16(21)22/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGHZDXRQYADKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690973
Record name 6-Fluoro-3'-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-61-3
Record name 6-Fluoro-3'-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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